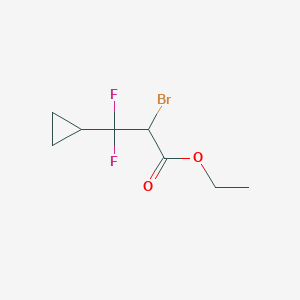

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

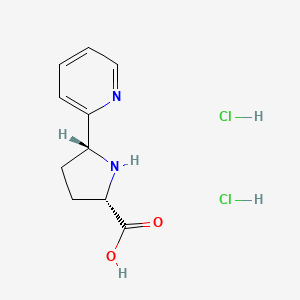

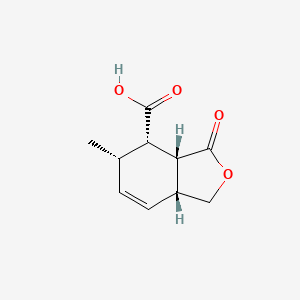

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is a chemical compound with the CAS Number: 2402829-29-0 . It has a molecular weight of 257.07 . The IUPAC name for this compound is ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate .

Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is 1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is explored in the context of synthesizing bromophenol derivatives with cyclopropyl moiety. These derivatives are shown to be effective inhibitors of enzymes like carbonic anhydrase I and II, and acetylcholinesterase, relevant for treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Novel Coenzyme NADH Model

This compound is involved in a unique coenzyme NADH model-mediated reaction, showcasing a single intermediate serving two mechanisms. Such studies contribute to our understanding of biochemical pathways and molecular interactions (Fang et al., 2006).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, including bromophenol derivatives, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant for various physiological functions (Boztaş et al., 2015).

Cyclopropanation of Unsaturated Sugars

The cyclopropanation of unsaturated sugars using ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate opens up pathways for synthesizing ester-substituted carbohydrates, which are valuable in medicinal chemistry (Hoberg & Claffey, 1996).

Effects on Fruits and Vegetables

This compound is associated with the inhibitor of ethylene perception, 1-methylcyclopropene, used in research on fruits and vegetables to improve maintenance of product quality (Watkins, 2006).

Synthesis of Thioxothiazolidine Derivatives

Its role in the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates demonstrates its utility in creating complex organic molecules with potential pharmacological applications (Ge et al., 2006).

Electroreductive Radical Cyclization

Ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate is used in the electroreductive radical cyclization, a method that facilitates the synthesis of complex organic compounds (Esteves et al., 2005).

Synthesis of Ethyl 3,3,3,-trifluoropropanoate

A synthesis method involving this compound leads to ethyl 3,3,3-trifluoropropanoate, demonstrating its versatility in chemical synthesis (Molines & Wakselman, 1987).

Propriétés

IUPAC Name |

ethyl 2-bromo-3-cyclopropyl-3,3-difluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)8(10,11)5-3-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJYNZVMBKCSQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1CC1)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

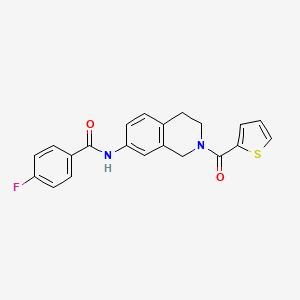

![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)

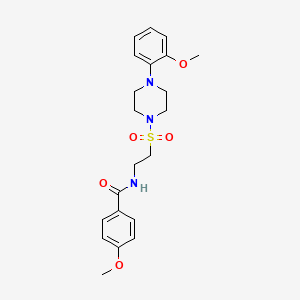

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)

![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)